molecular formula C9H18O B8457197 7-Methyl-oct-6-en-1-ol CAS No. 646-17-3

7-Methyl-oct-6-en-1-ol

Cat. No. B8457197
Key on ui cas rn: 646-17-3
M. Wt: 142.24 g/mol
InChI Key: AAKBYYSSEPSTTE-UHFFFAOYSA-N
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Patent
US07091357B2

Procedure details

To a stirred solution of 7-methyl-oct-6-enoic acid methyl ester (3.29 g, 19.4 mmol) in toluene (180 mL) was added DIBAL-H (48.5 mL, 1 M solution in hexane, 48.5 mmol) dropwise at 0° C. under N2. After stirring at 0° C. for 30 min, the reaction was quenched by MeOH (12 mL). Saturated aqueous sodium potassium tartrate (120 mL) was added to the reaction mixture. After stirring for 1 h, the organic layer was separated and the aqueous phase was extracted with ether. The combined organic layers were washed with water and brine and dried. Evaporation of the solvent gave 7-methyl-oct-6-en-1-ol (2.70 g, 98%) as a colorless oil: 1H NMR (300 MHz, CDCl3) δ 5.11 (1H, m), 3.63 (2H, m), 1.99 (2H, m), 1.68 (3H, s), 1.59 (3H, s), 1.53 (2H, m), 1.25–1.45 (4H, m); 13C NMR (75 MHz, CDCl3) δ 131.52, 124.69, 63.25, 33.00, 29.95, 28.25, 26.02, 25.69, 17.98.
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
48.5 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][CH2:5][CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10].CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[CH3:10][C:9]([CH3:11])=[CH:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][OH:2]

Inputs

Step One
Name
Quantity
3.29 g
Type
reactant
Smiles
COC(CCCCC=C(C)C)=O
Name
Quantity
48.5 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
180 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by MeOH (12 mL)
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium potassium tartrate (120 mL) was added to the reaction mixture
STIRRING
Type
STIRRING
Details
After stirring for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(=CCCCCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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